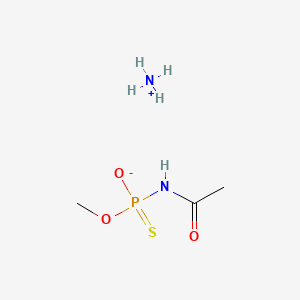
6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and a dione functionality at the 1,3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with amines, followed by cyclization and oxidation steps. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states or introduction of additional functional groups.
Reduction: Reduction of the dione functionality to corresponding alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce diols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action of 6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1H-isoquinoline-1,3(2H)-dione: Lacks the methyl group at the 2 position.
2-Methyl-1H-isoquinoline-1,3(2H)-dione: Lacks the methoxy groups at the 6 and 7 positions.
6,7-Dimethoxy-2-methylquinoline: Similar structure but lacks the dione functionality.
特性
CAS番号 |
22330-42-3 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC名 |
6,7-dimethoxy-2-methylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H13NO4/c1-16-14(17)8-4-6-10(19-2)13-11(20-3)7-5-9(12(8)13)15(16)18/h4-7H,1-3H3 |
InChIキー |
GWQIRICPSOISHC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C3C(=CC=C(C3=C(C=C2)OC)OC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide](/img/structure/B15345929.png)



